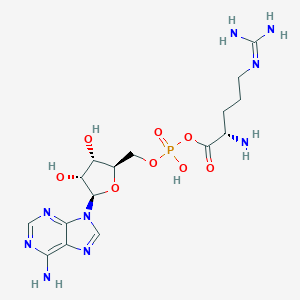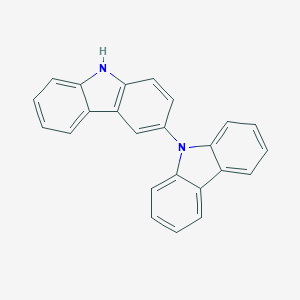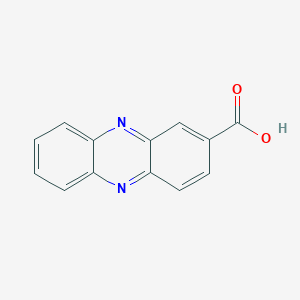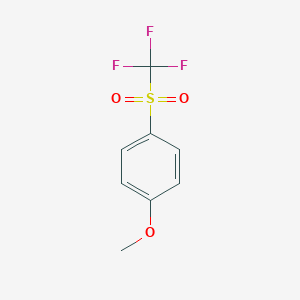
4-(Trifluoromethylsulfonyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethylsulfonyl)anisole is a chemical compound that is part of the sulfonyl derivative family. While the specific compound is not directly discussed in the provided papers, the related sulfonyl and trifluoromethylsulfonyl groups are mentioned. These groups are known for their utility in synthetic organic chemistry due to their ability to act as leaving groups or to introduce sulfone functionality into molecules .
Synthesis Analysis
The synthesis of sulfonyl derivatives can involve various methods, including the reaction of diazo compounds with trifluoromethanesulfonic acid, as described in the preparation of 4'-bromophenacyl triflate . Although not directly related to 4-(Trifluoromethylsulfonyl)anisole, this method provides insight into the potential synthetic routes that could be adapted for its synthesis. Additionally, the use of metal triflates as catalysts in acylation reactions suggests that similar catalytic systems could potentially be employed in the synthesis of 4-(Trifluoromethylsulfonyl)anisole.
Molecular Structure Analysis
The molecular structure of sulfonyl compounds, including those with trifluoromethylsulfonyl groups, often exhibits interesting electronic effects such as the anomeric effect. This effect is observed in the synperiplanar configuration between S=O and N3 groups in trifluoromethylsulfonyl azide, which is rationalized by a predominant anomeric interaction . While the structure of 4-(Trifluoromethylsulfonyl)anisole is not explicitly discussed, similar electronic considerations could be relevant for its molecular structure analysis.
Chemical Reactions Analysis
Sulfonyl derivatives participate in various chemical reactions, including electrophilic aromatic substitutions such as sulfonylation . The reactivity of sulfonyl compounds can be influenced by the presence of electron-withdrawing groups such as trifluoromethyl groups, which can enhance the electrophilic character of the sulfonyl group. This is exemplified by the sulfonylation reactions catalyzed by bismuth(III) trifluoromethanesulfonate . The chemical behavior of 4-(Trifluoromethylsulfonyl)anisole in reactions would likely be influenced by the presence of both the methoxy and trifluoromethylsulfonyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl derivatives are closely related to their molecular structure. The presence of polyfluoroalkyl groups, as seen in some sulfonyl compounds, can impart unique properties such as increased polarity and reactivity . The trifluoromethylsulfonyl group is known for its strong electron-withdrawing nature, which can affect the acidity, boiling point, and solubility of the compound . These properties are important for the application of 4-(Trifluoromethylsulfonyl)anisole in various chemical processes, including chromatography and catalysis as indicated by the related compounds in the provided papers .
Aplicaciones Científicas De Investigación
Organic Synthesis
Trifluoromethanesulfonic acid, a related compound to 4-(Trifluoromethylsulfonyl)anisole, is utilized in organic synthesis for various reactions including electrophilic aromatic substitution and the formation of carbon–carbon bonds. Its high protonating power and low nucleophilicity facilitate the generation of cationic species from organic molecules, which can be instrumental in synthesizing new organic compounds. This underscores the potential of trifluoromethylsulfonyl derivatives like 4-(Trifluoromethylsulfonyl)anisole in synthetic organic chemistry, making it a valuable reagent for facilitating complex organic reactions (Kazakova & Vasilyev, 2017).
Environmental Impact and Degradation
Polyfluoroalkyl chemicals, which include compounds structurally related to 4-(Trifluoromethylsulfonyl)anisole, are scrutinized for their environmental persistence and potential to degrade into perfluoroalkyl acids (PFAAs). Studies on microbial degradation highlight the resilience of these compounds in the environment, pointing to the necessity of understanding their fate for regulatory and remediation purposes. This highlights the broader environmental implications of using and disposing of compounds like 4-(Trifluoromethylsulfonyl)anisole and the need for research into their biodegradability and impact on ecosystems (Liu & Avendaño, 2013).
Chemical Reactions and Applications
4-(Trifluoromethylsulfonyl)anisole, through its trifluoromethylsulfonyl group, plays a crucial role in the trifluoromethylation and related chemical reactions, including the synthesis of carbon–carbon and carbon–heteroatom bonds. Its utility in promoting electrophilic chlorination and other reactions underscores its versatility and importance in organic chemistry, providing pathways to synthesize compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Chachignon, Guyon, & Cahard, 2017).
Safety And Hazards
Direcciones Futuras
4-(Trifluoromethylsulfonyl)anisole is primarily used for research purposes. As research progresses, new applications and uses for this compound may be discovered.
Relevant Papers Several papers have been published on anisole, a related compound, and its properties. These papers discuss the fluorescence quantum yield for anisole at elevated temperatures and pressures , the photo-physical properties of anisole , and the fluorescence spectroscopy of anisole at elevated temperatures and pressures . These papers could provide valuable insights into the properties and potential applications of 4-(Trifluoromethylsulfonyl)anisole.
Propiedades
IUPAC Name |
1-methoxy-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-14-6-2-4-7(5-3-6)15(12,13)8(9,10)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMRPUPSJOQDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344662 |
Source


|
| Record name | 4-(Trifluoromethylsulfonyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulfonyl)anisole | |
CAS RN |
15183-74-1 |
Source


|
| Record name | 4-(Trifluoromethylsulfonyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

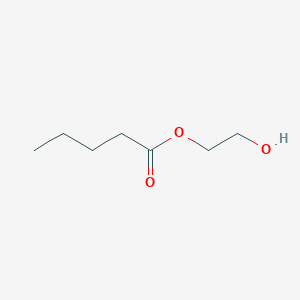
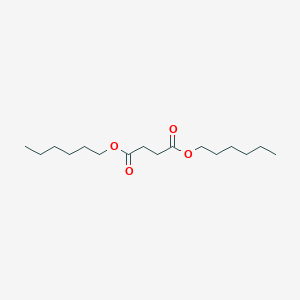
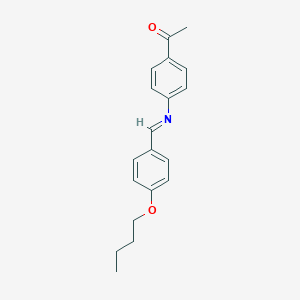
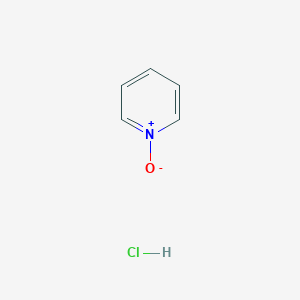
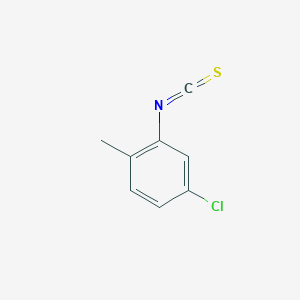
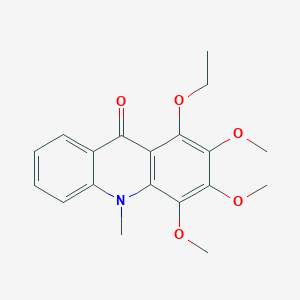
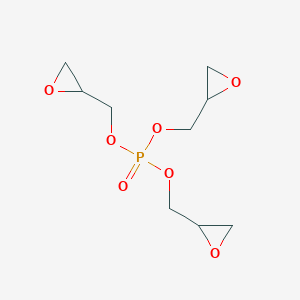
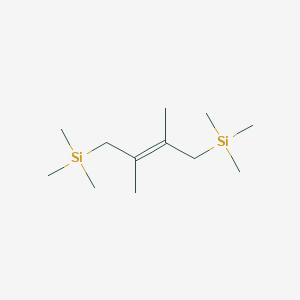
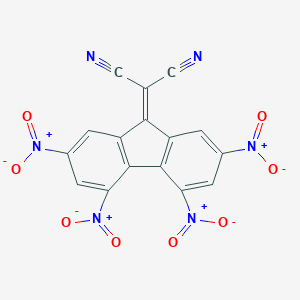
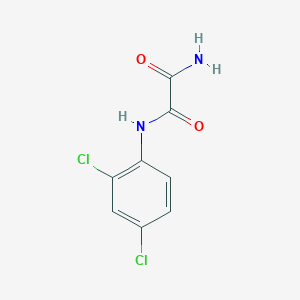
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
